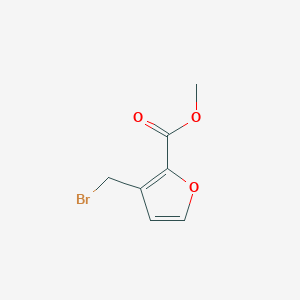

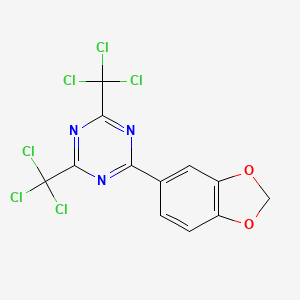

2-(1,3-Benzodioxol-5-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine

Overview

Description

Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives has been explored in various studies. For instance, the synthesis of two new 1,3,5-triazines with 2-(aminomethyl)-1H-benzimidazole hydrochloride substituents was reported, where single-crystal X-ray diffraction analysis and IR spectroscopy were used for characterization . Another study described the synthesis of bis[(2,2-dimethyl-4-oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)methyl]dichlorosilane and -germane by reacting 2,2-dimethyl-3-(trimethylsilyl)-2H-benzo[e][1,3]oxazin-3(4H)-one with bis(chloromethyl)dichlorosilane and -germane . Additionally, a novel synthesis route for benzoxazine monomers and oligomers using 1,3,5-trialkyl(aryl)hexahydro-1,3,5-triazine intermediates was proposed, with the reaction mechanism followed by 1H NMR, FT-IR, and SEC . Furthermore, the synthesis of 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine was achieved using 2,4,6-trichloro-1,3,5-triazine and 4-iodophenol, showcasing its application in chlorination and oxidation reactions .

Molecular Structure Analysis

The molecular structures of the synthesized 1,3,5-triazine derivatives were determined using various analytical techniques. Single-crystal X-ray diffraction analysis revealed that the synthesized salts containing 1,3,5-triazine units have triclinic symmetry and their structures are stabilized by hydrogen bonding and offset π-π interactions . In the case of bis[(2,2-dimethyl-4-oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)methyl]dichlorosilane and -germane, X-ray diffraction studies showed that the silicon and germanium atoms in these complexes are pentacoordinate and hexacoordinate, respectively .

Chemical Reactions Analysis

The 1,3,5-triazine derivatives have been utilized in various chemical reactions. The study on 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine demonstrated its use in the chlorination of activated arenes, olefins, and 1,3-diketones, as well as in the oxidative synthesis of 1,3,4-oxadiazoles and 1,2,4-thiadiazoles . The reagent's recyclability was highlighted due to the facile recovery and reuse of the coproduced triazine derivative . The synthesis of benzoxazine monomers through the reaction of 1,3,5-triphenylhexahydro-1,3,5-triazine with bisphenol-A and paraformaldehyde was also investigated, providing insights into the reaction mechanism .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized 1,3,5-triazine derivatives were characterized using various spectroscopic methods. IR spectroscopy and NMR (1H and 13C) spectra were obtained to characterize the synthesized salts . The stereodynamic behavior of the synthesized bis[(2,2-dimethyl-4-oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)methyl]dichlorosilane and -germane in solution was studied by multinuclear (1H, 13C, and 29Si) and two-dimensional (1H, 13C COSY, HETCOR) NMR spectroscopy . The studies provided evidence of stereodynamic transformations and suggested different mechanisms for these transformations .

Scientific Research Applications

Antimalarial Activity

A study conducted by Werbel et al. (1987) explored the antimalarial activity of 2-[[(dialkylamino)alkyl]amino]-4,6-bis(trichloromethyl)-1,3,5-triazines and their analogues, highlighting modest antimalarial properties in some of these compounds (Werbel, Elslager, Hess, & Hutt, 1987).

Host Molecules for Inclusion Compounds

Fridman Moshe Kapon et al. (2006) synthesized host molecules related to 2-(1,3-Benzodioxol-5-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine. These molecules, capable of forming channel inclusion compounds, have potential applications in crystalline structures and material science (Fridman Moshe Kapon & Kaftory, 2006).

Dendrimeric Complex Synthesis

Uysal and Koç (2010) focused on synthesizing dendrimeric melamine cored complexes using 2,4,6-tris(4-hydroxybenzimino)-1,3,5-triazine derivatives. Their study provided insights into creating novel molecular structures with applications in materials science and chemistry (Uysal & Koç, 2010).

DNA and RNA Binding Agents

Spychała et al. (1994) investigated diaryltriazines as nucleic acid binding agents. Their research highlighted the potential of these compounds in binding to DNA and RNA model sequences, which could be crucial in genetic studies and drug development (Spychała et al., 1994).

Photoacid Generation in Photoresist Formulations

Pohlers et al. (1997) studied the photochemistry and photophysics of substituted 4,6-bis(trichloromethyl)-1,3,5-triazines, including their application as photoacid generators in photoresist formulations. This research is significant in the field of photolithography and material processing (Pohlers, Scaiano, Sinta, Brainard, & Pai, 1997).

Crystallographic Studies

Patricio-Rangel et al. (2020) conducted synthesis and characterization of new 1,3,5-triazines, providing valuable data for crystallography and molecular modeling studies (Patricio-Rangel et al., 2020).

Photoinitiator for Polymerization

Mei (2008) studied triazine derivatives as photo-acid generators, evaluating their performance in the polymerization process under UV light. This research contributes to the development of new materials in polymer science (Mei, 2008).

Synthesis of Hydrogen-Bonding Receptors

Mason et al. (2006) described the synthesis of bis(triazine) molecules that act as synthetic receptors. This research is relevant in the development of new chemical sensors and molecular recognition technologies (Mason et al., 2006).

Photoinitiator and Co-initiator for Monomer Polymerization

Kabatc et al. (2011) explored the use of a triazine derivative as a photoinitiator in the polymerization of acrylate monomers, indicating its potential in industrial applications of polymer chemistry (Kabatc, Czech, & Kowalczyk, 2011).

Photopolymerization Initiator

Jiang et al. (2011) investigated a triazine derivative as a photoinitiator for the polymerization of acrylate monomer, contributing to the field of applied polymer science and photopolymerization technology (Jiang et al., 2011).

Metal Complex Synthesis

Assefa et al. (2009) synthesized dinuclear metal complexes using a bis-chelating heterocyclic ligand derived from triazine. This research has implications in coordination chemistry and material science (Assefa, Raju, Chebude, & Retta, 2009).

properties

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl6N3O2/c13-11(14,15)9-19-8(20-10(21-9)12(16,17)18)5-1-2-6-7(3-5)23-4-22-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFQFFNWLTHFJOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NC(=NC(=N3)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl6N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80991563 | |

| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80991563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Benzodioxol-5-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine | |

CAS RN |

71255-78-2 | |

| Record name | 2-(1,3-Benzodioxol-5-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71255-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TAZ 107 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071255782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80991563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5,6,8-tetrahydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B1277808.png)